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Compound of Interest

Compound Name: ML 2-23

Cat. No.: B15578717

For Researchers, Scientists, and Drug Development Professionals

The emergence of small molecule inhibitors targeting the protein-protein interaction (PPI)
between menin and the Mixed Lineage Leukemia (MLL) protein represents a promising
therapeutic strategy for acute leukemias with MLL rearrangements. The compound of interest,
likely referred to as (1s,4s)-Menin-MLL inhibitor-23, belongs to this class of targeted agents.
While specific cross-reactivity data for this particular molecule is not extensively available in the
public domain, this guide provides a comparative analysis of the selectivity profiles of several
key Menin-MLL inhibitors, offering insights into the off-target landscape of this therapeutic
class.

High On-Target Potency and Selectivity: A Class
Hallmark

Menin-MLL inhibitors are designed to disrupt a critical interaction for the oncogenic activity of
MLL fusion proteins. The high selectivity of these compounds is a key attribute, primarily
demonstrated by their potent efficacy in MLL-rearranged cancer cell lines compared to cell
lines lacking this specific genetic alteration.

Comparative Analysis of Menin-MLL Inhibitors

Several Menin-MLL inhibitors have been developed and characterized, with some advancing to
clinical trials. The following table summarizes the on-target potency and available cross-
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reactivity information for a selection of these compounds, providing a benchmark for evaluating
new chemical entities like (1s,4s)-Menin-MLL inhibitor-23.
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On-Target Potency

Compound Name i
(IC50/Ki)

Cross-
Reactivity/Selectivity
Profile

SNDX-5613 (Revumenib) Ki =0.15 nM[1]

Tested against >125 molecular
targets, including a panel of 97
kinases, with no significant
cross-reactivity observed at 10
HM.[1]

VTP50469 Ki = 104 pM[2][3][4][5]

Described as a "highly
selective" inhibitor.[2][3][4][5] It
shows potent anti-proliferative
activity against cell lines with
MLL-rearrangements (IC50 in
the low nM range) but has no
effect on cell lines without

these rearrangements.[6]

IC50 = 7.46 nM (FP assay)[7]
[8]

D0060-319

Screened against 44 molecular
targets and showed no cross-
reactivity at 10 uM, indicating
high selectivity.[7][8]

MI-503 IC50 = 14.7 nM[9][10]

Demonstrates pronounced
growth suppression in a panel
of human MLL leukemia cell
lines (GI50 in the 250-570 nM
range) with minimal effect on
leukemia cell lines without MLL

translocations.[9][11]

Not explicitly stated in the
BAY-155 .
provided results.

A selectivity profile in a panel
of assays covering several
safety pharmacology-relevant
proteins showed limited off-
target activity at 10 pM.[12]
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Experimental Methodologies for Assessing Potency
and Selectivity

The characterization of Menin-MLL inhibitors relies on specific biochemical and cellular assays
to determine their potency and selectivity.

Primary Potency Assessment: Fluorescence
Polarization (FP) Assay

A commonly used method to quantify the inhibition of the Menin-MLL interaction is the
Fluorescence Polarization (FP) competitive binding assay.[7][8][13][14][15]

Principle: This assay measures the change in the polarization of fluorescently labeled MLL
peptide upon binding to the larger menin protein.

e Unbound State: A small, fluorescently labeled MLL peptide tumbles rapidly in solution,
resulting in low fluorescence polarization.

e Bound State: When the fluorescent MLL peptide binds to the much larger menin protein, its
tumbling is restricted, leading to a high fluorescence polarization signal.

« Inhibition: In the presence of a competitive inhibitor, the fluorescent MLL peptide is displaced
from menin, resulting in a decrease in fluorescence polarization. The degree of this decrease
is proportional to the inhibitor's potency.

Typical Protocol Outline:

o Afluorescently labeled peptide derived from the menin-binding motif of MLL is incubated with
purified full-length menin protein.

o Serial dilutions of the test compound (e.g., (1s,4s)-Menin-MLL inhibitor-23) are added to the
mixture.

e The reaction is allowed to reach equilibrium.

o Fluorescence polarization is measured using a plate reader with appropriate excitation and
emission filters.
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e The IC50 value, the concentration of inhibitor required to displace 50% of the fluorescent
peptide, is calculated from the dose-response curve.

Alternative Potency Assessment: AlphaScreen™ Assay

The AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay) is another bead-
based technology used to study biomolecular interactions.

Principle: This assay utilizes donor and acceptor beads that are brought into close proximity
when the proteins they are conjugated to interact.

« Interaction: One protein (e.g., menin) is attached to a donor bead, and its binding partner
(e.g., a biotinylated MLL peptide) is bound to a streptavidin-coated acceptor bead. When
they interact, the beads are brought close together.

» Signal Generation: Upon excitation at 680 nm, the donor bead releases singlet oxygen,
which can travel up to 200 nm. If an acceptor bead is in proximity, the singlet oxygen triggers
a chemiluminescent reaction in the acceptor bead, emitting light at 520-620 nm.

e Inhibition: An inhibitor that disrupts the protein-protein interaction will prevent the beads from
coming into proximity, leading to a decrease in the AlphaScreen™ signal.

Visualizing the Mechanism and Experimental
Workflow

To further clarify the concepts discussed, the following diagrams illustrate the Menin-MLL
signaling pathway, the principle of its inhibition, and a typical workflow for assessing inhibitor
selectivity.
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Mechanism of Menin-MLL Inhibition

Cell Nucleus
Binds to & Blocks
g : Interaction Binds to Leads to
Me(reun M’;'I: I;_r;g)'mr __________Iple_ria_cggg___ - Menin MLL Fusion Protein Target Gene Promoters Leukemogenic
9 (e.g., HOXA9, MEIS1) Gene Expression

Click to download full resolution via product page

Caption: Mechanism of Menin-MLL Inhibition.
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Primary Screening & Potency
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Caption: Inhibitor Selectivity Workflow.
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In conclusion, while direct, comprehensive cross-reactivity data for "(1s,4s)-Menin-MLL
inhibitor-23" is not widely published, the available information for other inhibitors in its class,
such as SNDX-5613 and VTP50469, points towards a high degree of selectivity for the Menin-
MLL interaction. This high selectivity is a critical feature for minimizing off-target effects and
enhancing the therapeutic window of these targeted agents. The experimental protocols
outlined provide a framework for the continued evaluation and comparison of novel Menin-MLL
inhibitors as they progress through the drug discovery and development pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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